Tripotassium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Description

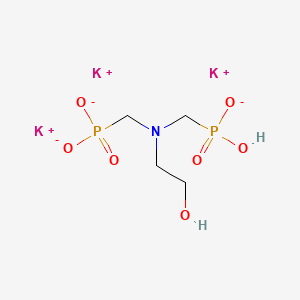

Tripotassium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a bisphosphonate derivative characterized by a central iminobis(methylene) backbone linked to two phosphonate groups and a 2-hydroxyethyl substituent. The tripotassium counterions enhance solubility in aqueous environments, making it suitable for biomedical applications, particularly in bone-targeting therapies. Bisphosphonates are known for their affinity to hydroxyapatite in bone tissue, where they inhibit osteoclast-mediated bone resorption . The hydroxyl group in the 2-hydroxyethyl substituent may further enhance bone-binding efficiency through hydrogen bonding with hydroxyapatite .

Properties

CAS No. |

84697-00-7 |

|---|---|

Molecular Formula |

C4H10K3NO7P2 |

Molecular Weight |

363.37 g/mol |

IUPAC Name |

tripotassium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C4H13NO7P2.3K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |

InChI Key |

ROUGECCBHRZZBB-UHFFFAOYSA-K |

Canonical SMILES |

C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate typically involves the reaction of phosphonic acid derivatives with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of Phosphonic Acid Derivatives: The starting materials, such as phosphonic acid or its esters, are prepared through standard chemical reactions.

Reaction with Potassium Hydroxide: The phosphonic acid derivatives are reacted with potassium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to facilitate the formation of the tripotassium salt.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production methods also incorporate advanced purification techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can be carried out to modify the oxidation state of the phosphorus atoms in the compound.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while reduction reactions can produce lower oxidation state derivatives. Substitution reactions result in the formation of new compounds with modified functional groups.

Scientific Research Applications

Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable in the development of new chemical compounds.

Biology: In biological research, the compound is used to study the effects of phosphonates on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicine, particularly in the treatment of diseases related to bone metabolism. Its ability to interact with calcium and other minerals makes it useful in the development of treatments for osteoporosis and other bone disorders.

Industry: In industrial applications, the compound is used as a chelating agent and in the formulation of various products, including detergents and water treatment chemicals.

Mechanism of Action

The mechanism of action of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that can be used in various applications. In biological systems, the compound interacts with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to bind to metal ions and modify protein activity is well-documented .

Comparison with Similar Compounds

Substituent Variation and Physicochemical Properties

The substituent on the iminobis(methylene) backbone significantly influences solubility, hydrophobicity, and binding affinity. Key analogs include:

Key Observations :

- Hydroxyethyl Group : The hydroxyl group in the main compound increases polarity and hydrogen-bonding capacity, enhancing interactions with hydroxyapatite and aqueous solubility compared to purely alkyl-substituted analogs .

- Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl, octyl) reduce solubility but improve membrane permeability and hydrophobic pocket binding in enzymes .

- Counterion Effects : Potassium salts generally exhibit higher solubility than sodium or ammonium salts due to smaller ionic radius and stronger hydration .

Chelation and Bone-Binding Strength

Bisphosphonates bind to bone minerals via phosphonate-cation interactions. Evidence from crystallographic studies shows that bond lengths between oxygen atoms in bisphosphonates and cations (Na⁺/Ca²⁺) correlate with binding strength:

- Main Compound : The hydroxyethyl group facilitates shorter Na⁺–O/Ca²⁺–O bond distances (~1.8–2.2 Å), comparable to other bisphosphonates, suggesting strong chelation .

- Dodecyl Analog : Longer alkyl chains slightly elongate bond distances (2.3–2.5 Å), reducing bone-binding efficiency but improving lipid bilayer penetration .

Solubility and Pharmacokinetics

Q & A

Q. What are the optimal synthetic routes for preparing Tripotassium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate?

Methodological Answer: The synthesis typically involves condensation reactions between phosphonic acid derivatives and amino alcohols. For example, analogous bisphosphonates are synthesized using aldehyde intermediates and diamines in anhydrous solvents (e.g., benzene) with acid catalysts like 4-toluenesulfonic acid . Key parameters include stoichiometric control of the imino-bis(methylene) bridge formation and pH adjustments during potassium salt precipitation. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to isolate the tripotassium form .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure?

Methodological Answer: Use a combination of:

- Elemental analysis to confirm stoichiometry.

- FT-IR spectroscopy to identify P=O (1150–1250 cm⁻¹) and P–O–K (950–1050 cm⁻¹) bonds.

- ¹H/³¹P NMR to resolve the imino-bis(methylene) backbone and hydroxyethyl group signals (e.g., δ 3.6–4.0 ppm for –CH₂–O–H in ¹H NMR) .

- X-ray crystallography (if single crystals are obtainable) to confirm the 3D coordination of potassium ions .

Advanced Research Questions

Q. How can researchers assess the compound’s chelation efficiency with transition metal ions (e.g., Ca²⁺, Fe³⁺) in aqueous systems?

Methodological Answer:

- Conduct potentiometric titrations to determine stability constants (log K) under controlled pH and ionic strength.

- Use ICP-OES or ICP-MS to quantify metal ion sequestration in competitive binding assays with interfering ions (e.g., Mg²⁺).

- Perform XANES/EXAFS to study local coordination environments in metal complexes .

- Note: Contradictions in literature stability constants may arise from differences in ionic strength or temperature; replicate experiments under standardized conditions .

Q. What experimental strategies resolve contradictions in reported thermal stability data for bisphosphonate derivatives?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres to differentiate decomposition pathways.

- Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to calculate activation energies for degradation steps.

- Cross-validate with in situ FT-IR or Raman spectroscopy to track structural changes during heating .

Q. How can computational methods elucidate the compound’s interaction mechanisms with biological or industrial substrates?

Methodological Answer:

- Apply density functional theory (DFT) to model phosphonate-metal binding energies and orbital interactions.

- Use molecular dynamics (MD) simulations to study adsorption behavior on mineral surfaces (e.g., calcite for scale inhibition).

- Validate predictions with surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) experiments .

Key Research Challenges

- Synthetic Reproducibility: Variability in phosphonate group protonation states during potassium salt formation can lead to impurities. Use pH-stat titration for precise control .

- Biological Relevance: While the compound is structurally similar to therapeutic bisphosphonates (e.g., zoledronate), its pharmacokinetics remain unstudied. Prioritize in vitro cytotoxicity assays before biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.